molecular formula C11H11NO B15046214 (3-Methylquinolin-6-yl)methanol

(3-Methylquinolin-6-yl)methanol

Cat. No.: B15046214
M. Wt: 173.21 g/mol
InChI Key: XQULWEVJPJDPLQ-UHFFFAOYSA-N
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Description

(3-Methylquinolin-6-yl)methanol is a chemical compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities. Quinoline derivatives are widely used in various fields, including medicine, agriculture, and materials science. The compound this compound has a molecular formula of C11H11NO and is characterized by a quinoline ring substituted with a methyl group at the 3-position and a methanol group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylquinolin-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Methylquinolin-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (3-Methylquinolin-6-yl)aldehyde or (3-Methylquinolin-6-yl)carboxylic acid.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

(3-Methylquinolin-6-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and bacterial infections.

    Industry: Utilized in the development of materials such as dyes, catalysts, and electronic components.

Mechanism of Action

The mechanism of action of (3-Methylquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of (3-Methylquinolin-6-yl)methanol, known for its broad range of biological activities.

    (6-Methylquinolin-3-yl)methanol: A similar compound with the methyl and methanol groups positioned differently on the quinoline ring.

    Chloroquine: A well-known antimalarial drug that also contains a quinoline ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinoline derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(3-methylquinolin-6-yl)methanol

InChI

InChI=1S/C11H11NO/c1-8-4-10-5-9(7-13)2-3-11(10)12-6-8/h2-6,13H,7H2,1H3

InChI Key

XQULWEVJPJDPLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)CO)N=C1

Origin of Product

United States

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